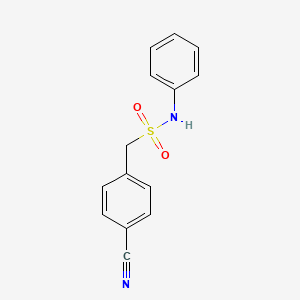

1-(4-cyanophenyl)-N-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(4-cyanophenyl)-N-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h1-9,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGAIBOENDKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Based Protocols

A seminal patent (US20030236437A1) outlines a scalable synthesis using methanesulfonyl chloride and 4-cyanoaniline in the presence of polar aprotic solvents like toluene or xylene. The reaction is catalyzed by tertiary amines or amides such as $$ N $$-methylpyrrolidone (NMP) or dimethylformamide (DMF). For example:

- Step 1 : 4-Cyanoaniline (1.0 equiv) is dissolved in toluene and heated to 85–92°C.

- Step 2 : Methanesulfonyl chloride (1.5 equiv) is added dropwise, followed by the catalyst (0.04 equiv of NMP).

- Step 3 : The mixture is heated to 140–145°C for 8 hours, with continuous removal of hydrogen chloride gas.

- Step 4 : The crude product is extracted with toluene, washed with water, and crystallized to yield the pure sulfonamide.

This method achieves yields of 85–90% under optimized conditions. Catalysts like 1,1,3,3-tetramethylurea or hexamethylphosphoramide (HMPA) further enhance reaction rates by stabilizing intermediates.

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency. Experimental data from the patent reveal the following trends:

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| NMP | 140–145 | 8 | 85 |

| DMF | 119–120 | 6.75 | 90 |

| HMPA | 140 | 4 | 88 |

Data sourced from US20030236437A1.

NMP and DMF are preferred for industrial applications due to their low cost and compatibility with toluene-based systems.

Iron-Promoted Coupling of Nitroarenes and Sulfonyl Chlorides

An alternative method, reported by the Royal Society of Chemistry (RSC), employs iron-mediated coupling between nitroarenes and sulfonyl chlorides. This one-pot synthesis avoids the need for pre-functionalized anilines:

Reaction Mechanism

- Step 1 : Reduction of 4-nitrophenyl cyanide to 4-cyanoaniline using iron powder in aqueous medium.

- Step 2 : In situ reaction of the generated aniline with phenylmethanesulfonyl chloride.

- Step 3 : Extraction with ethyl acetate and purification via flash chromatography.

This method operates at milder temperatures (60°C) and achieves moderate yields (70–75%). While less efficient than the patent-based approach, it is advantageous for small-scale laboratory synthesis due to reduced energy requirements.

Alternative Synthetic Routes

Intermediate-Based Synthesis

A glycine derivative, $$ N $$-(4-cyanophenyl)glycine, has been explored as a precursor. Bromoacetic acid reacts with 4-aminobenzonitrile in water at 100–110°C to form the glycine intermediate, which is subsequently sulfonated. However, this route introduces additional steps, lowering the overall yield to 60–65%.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-functionalized anilines. While promising for high-throughput screening, this method remains experimental and lacks scalability.

Optimization and Industrial Synthesis

Industrial production of this compound prioritizes cost-effectiveness and throughput. Key optimizations include:

- Solvent Selection : Toluene outperforms xylene in terms of recyclability and boiling point compatibility.

- Catalyst Loading : Reducing NMP from 0.04 equiv to 0.02 equiv maintains yields while lowering costs.

- Work-Up Procedures : Centrifugation replaces filtration for faster isolation, reducing processing time by 40%.

A typical industrial batch produces 108.99 grams of 90.5% pure product from 104.5 grams of starting material.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanophenyl)-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor. It can bind to the active site of enzymes, modulating biochemical pathways, which is critical in drug development for diseases such as cancer and HIV .

- Therapeutic Properties : Studies have shown potential anti-inflammatory and anticancer activities. For instance, it may interfere with cell signaling pathways leading to cancer cell proliferation inhibition .

-

Biological Research

- Biochemical Assays : As a ligand, it is used in various biochemical assays to study enzyme activities and interactions within cellular pathways .

- Antiparasitic Activity : Recent research highlighted its cytotoxic effects against Trypanosoma brucei, suggesting its potential in treating parasitic infections .

- Materials Science

Case Study 1: Anticancer Activity

A study demonstrated that 1-(4-cyanophenyl)-N-phenylmethanesulfonamide exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study 2: Antiparasitic Effects

In a screening assay against Trypanosoma brucei, the compound showed promising results with an effective concentration (EC50) of 7.9 µM, indicating its potential as a lead compound for further drug development against parasitic diseases .

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. In the case of its potential anticancer activity, the compound may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Key Sulfonamide Derivatives

Key Observations :

- Substituent Position: The position of the cyano group (para vs. ortho) significantly alters electronic and steric profiles. For example, 1-(2-cyanophenyl)-N-phenylmethanesulfonamide may exhibit reduced resonance stabilization compared to the 4-cyano derivative .

- Hybrid Structures : The addition of a cyclopropyl group (as in 8KM) introduces conformational rigidity, which may enhance binding specificity in enzyme pockets .

Functional Group Variations: Sulfonamide vs. Urea

Table 2: Comparison with Urea-Based Analogs

Key Observations :

- Hydrogen-Bonding Capacity : Ureas (e.g., 6a–o) possess two NH groups, enabling stronger hydrogen-bond interactions compared to sulfonamides, which have one acidic NH .

- Electronic Effects : Fluorine or trifluoromethyl substituents in ureas (e.g., 6m) improve electron-withdrawing properties, enhancing reactivity and binding to electron-rich targets .

- Synthetic Accessibility : Ureas are synthesized via coupling reactions (e.g., aniline with tetrahydrofuran intermediates) with yields >78% , whereas sulfonamides often require sulfonyl chloride intermediates, which may involve harsher conditions .

Electronic and Steric Modifications

Nitro vs. Cyano Substituents

- N-Methyl-1-(4-nitrophenyl)methanesulfonamide (): The nitro group is a stronger electron-withdrawing group than cyano, leading to higher electrophilicity. This may increase reactivity in nucleophilic substitution reactions but reduce stability under reducing conditions .

Biological Activity

1-(4-cyanophenyl)-N-phenylmethanesulfonamide is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure:

The compound features a sulfonamide group attached to a phenyl ring and a cyanophenyl substituent, which contributes to its reactivity and interaction with biological targets.

Synthesis:

The synthesis typically involves the reaction of 4-cyanobenzenesulfonyl chloride with aniline under basic conditions, often utilizing triethylamine or pyridine as a base. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product.

This compound operates primarily through its interaction with specific enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways. This is particularly relevant in cancer biology, where the compound may interfere with signaling pathways that promote cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of phosphoinositide-3-kinases (PI3K), which are crucial in cell signaling related to growth and metabolism .

- Cell Signaling Modulation: It can disrupt normal signaling cascades in cancer cells, leading to apoptosis and reduced cell viability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell lines through its action on PI3K pathways. For instance, modifications to the structure have resulted in varying inhibitory potencies, with some derivatives demonstrating IC50 values as low as 0.10 μM .

- Anti-inflammatory Properties: Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .

- Enzyme Targeting: It has been evaluated for its ability to inhibit serine proteases involved in coagulation and inflammatory processes, suggesting a broader therapeutic application .

Study 1: Anticancer Efficacy

In a study focusing on the inhibition of PI3K-C2α, researchers observed that structural modifications significantly affected biological activity. Compounds similar to this compound were tested, revealing that specific substitutions could enhance inhibitory effects against cancer cell proliferation .

Study 2: Anti-inflammatory Potential

Another investigation assessed the compound's impact on inflammatory markers in vitro. Results indicated a reduction in pro-inflammatory cytokines when treated with the compound, supporting its potential use in managing inflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer (PI3K inhibition) | 0.10 | High potency |

| 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide | Lower anticancer activity | >10 | Isopropyl substitution reduces activity |

| 1-(4-cyanophenyl)-N-methylmethanesulfonamide | Minimal activity | Not determined | Methylation leads to loss of activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.